3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid
Overview
Description
“3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid” is a chemical compound with the CAS Number: 1225177-73-0 . Its molecular weight is 280.29 and its IUPAC name is 3-[(4-amino-2-quinazolinyl)amino]benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H12N4O2/c16-13-11-6-1-2-7-12(11)18-15(19-13)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H3,16,17,18,19)
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 280.29 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources I have.Scientific Research Applications
Organic Synthesis Methodologies
Research demonstrates the utility of related quinazoline derivatives in organic synthesis, such as the benzoxazol-2-yl- substituent acting as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This regioselectivity and the ability to introduce and remove the directing group easily provide valuable insights into the versatility of quinazoline derivatives in synthetic chemistry (Lahm & Opatz, 2014).
Antimicrobial Activities
Quinazoline derivatives have shown promising antimicrobial properties. For instance, a study on novel 4-anilinoquinazoline derivatives revealed significant antibacterial activities, particularly against E. coli, highlighting their potential as antibacterial agents (Rezvan Rezaee Nasab et al., 2017). Another study synthesized thioxoquinazolinone derivatives, which exhibited broad-spectrum activity against tested bacteria and fungi, indicating their potential as antimicrobial agents (A. Rajasekaran et al., 2013).
Antiviral and Anticonvulsant Properties
Research into Schiff bases of some 2-phenyl quinazoline-4(3)H-ones has explored their antiviral activities, showing potential against a variety of viruses, which suggests that quinazoline derivatives could contribute to antiviral drug development (K. Kumar et al., 2010). Additionally, some quinazolinone derivatives have been studied for their anticonvulsant activities, providing a foundation for further research into their potential application in treating convulsive disorders (A. Rajasekaran et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-[(4-aminoquinazolin-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-13-11-6-1-2-7-12(11)18-15(19-13)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H3,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFTECGCTUKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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